

# Dosing and administration schedule for Glasdegib in clinical research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Glasdegib Maleate*

Cat. No.: *B607648*

[Get Quote](#)

## Application Notes and Protocols for Glasdegib in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the clinical investigation of Glasdegib, a potent and selective oral inhibitor of the Hedgehog signaling pathway. The information is compiled from key clinical trials in hematological malignancies, primarily Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

## Introduction to Glasdegib

Glasdegib (formerly PF-04449913) is a small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.<sup>[1][2]</sup> Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells in various hematologic malignancies.<sup>[3]</sup> By inhibiting SMO, Glasdegib effectively blocks downstream signaling, leading to the suppression of tumor growth and chemo-sensitization of leukemic cells.<sup>[1][4]</sup>

## Dosing and Administration Schedules in Clinical Trials

Glasdegib has been investigated as a monotherapy and in combination with various chemotherapeutic agents. The recommended Phase II dose (RP2D) for Glasdegib in combination regimens is typically 100 mg administered orally once daily.[\[5\]](#)

## Table 1: Glasdegib Dosing Regimens in Key Clinical Trials

| Clinical Trial Identifier         | Combination Agent(s)            | Glasdegib Dose                        | Administration Schedule                                                                                                                                                            | Patient Population                                                                         |
|-----------------------------------|---------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| BRIGHT AML 1003 (NCT01546038)     | Low-Dose Cytarabine (LDAC)      | 100 mg orally, once daily             | Continuous 28-day cycles.<br>LDAC: 20 mg subcutaneously, twice daily on days 1-10.[6][7]                                                                                           | Newly diagnosed AML, ineligible for intensive chemotherapy.[7]                             |
| NCT01546038 (Phase Ib)            | Decitabine                      | 100 mg orally, once daily             | Continuous 28-day cycles.<br>Decitabine: 20 mg/m <sup>2</sup> IV over 1 hour on days 1-5.[5]                                                                                       | Newly diagnosed AML or high-risk MDS, not suitable for standard induction chemotherapy.[5] |
| NCT01546038 (Phase Ib/II)         | Cytarabine + Daunorubicin (7+3) | 100 mg orally, once daily             | Continuous 28-day cycles.<br>Started on day -3 of induction.<br>Cytarabine: 100 mg/m <sup>2</sup> /day IV on days 1-7.<br>Daunorubicin: 60 mg/m <sup>2</sup> IV on days 1-3.[3][8] | Treatment-naïve AML or high-risk MDS.[8]                                                   |
| BRIGHT AML 1012 (NCT02367456)     | Azacitidine                     | 100 mg orally, once daily             | Continuous 28-day cycles.<br>Azacitidine: 75 mg/m <sup>2</sup> /day on days 1-7.                                                                                                   | Untreated MDS or AML, ineligible for intensive chemotherapy.                               |
| Phase I Study (Japanese Patients) | Monotherapy                     | 25, 50, and 100 mg orally, once daily | Continuous 28-day cycles.                                                                                                                                                          | Advanced hematologic malignancies.                                                         |

# Signaling Pathway and Experimental Workflow

## Hedgehog Signaling Pathway Inhibition by Glasdegib

Glasdegib targets the SMO receptor within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that promote cell proliferation and survival.

Glasdegib directly binds to and inhibits SMO, thereby blocking the entire downstream cascade.



[Click to download full resolution via product page](#)

Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

## Clinical Trial Workflow for Glasdegib Administration

The general workflow for a patient participating in a Glasdegib clinical trial involves screening, treatment administration with concurrent monitoring, and long-term follow-up.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a patient in a Glasdegib clinical trial.

## Experimental Protocols

The following are representative protocols for key experiments conducted during Glasdegib clinical trials. These are based on published methodologies and general best practices.

## Protocol for QTc Interval Monitoring

**Objective:** To monitor for potential drug-induced QT interval prolongation, a known risk with some kinase inhibitors.

**Materials:**

- 12-lead electrocardiogram (ECG) machine
- ECG electrodes
- Data management system

**Procedure:**

- **Baseline ECG:** A 12-lead ECG is performed at screening and prior to the first dose of Glasdegib.
- **On-treatment ECGs:** ECGs are repeated at specified intervals during treatment, typically before the start of each cycle and more frequently during the initial cycles or after any dose modification.
- **ECG Acquisition:**
  - The patient should be in a supine position and resting for at least 10 minutes prior to the ECG recording.
  - Standard 12-lead placement is used.
  - A high-quality recording of at least 10 seconds is obtained.
- **QT Interval Measurement:**
  - The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.

- Measurements are preferably performed in lead II or V5.
- The average of three to five consecutive beats is calculated.
- Heart Rate Correction:
  - The measured QT interval is corrected for heart rate (QTc) using a standard formula, most commonly Fridericia's correction ( $QTcF = QT / \sqrt[3]{RR}$ ) or Bazett's correction ( $QTcB = QT / \sqrt{RR}$ ). The specific formula should be pre-specified in the trial protocol.
- Data Analysis and Action:
  - QTc intervals are compared to baseline values.
  - A QTc interval  $>500$  ms or an increase from baseline of  $>60$  ms should trigger immediate action, including repeat ECG and electrolyte assessment.
  - Dose interruption or reduction of Glasdegib may be required as per the protocol-specified guidelines for management of adverse events.

## Protocol for Pharmacodynamic Assessment of GLI1 Expression

Objective: To confirm the biological activity of Glasdegib by measuring the downregulation of the Hedgehog pathway target gene, GLI1, in a surrogate tissue.

Materials:

- Skin biopsy kit (punch biopsy tool, local anesthetic, sterile supplies)
- RNA stabilization solution (e.g., RNAlater)
- Homogenizer
- RNA extraction kit
- Reverse transcription kit

- qPCR instrument and reagents (including primers for GLI1 and a reference gene)

Procedure:

- Sample Collection:

- A skin punch biopsy (typically 3-4 mm) is collected from the patient at baseline and at one or more time points after initiation of Glasdegib treatment.
  - The biopsy sample is immediately placed in an RNA stabilization solution and stored at -80°C until analysis.

- RNA Extraction:

- The tissue is homogenized, and total RNA is extracted using a commercially available kit according to the manufacturer's instructions.
  - RNA quality and quantity are assessed using spectrophotometry and/or microfluidic electrophoresis.

- Reverse Transcription:

- A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

- Quantitative Real-Time PCR (qRT-PCR):

- qRT-PCR is performed using a validated assay for GLI1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  - The reaction includes the cDNA template, forward and reverse primers for the target and reference genes, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
  - The thermal cycling protocol consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

- Data Analysis:

- The relative expression of GLI1 mRNA is calculated using the  $\Delta\Delta Ct$  method, normalizing the expression of GLI1 to the reference gene and comparing the on-treatment samples to the baseline sample.
- A significant decrease in GLI1 expression post-treatment indicates target engagement by Glasdegib.

## Protocol for Bone Marrow Aspiration and Biopsy for Response Assessment

Objective: To assess the efficacy of Glasdegib-containing regimens by evaluating the morphology, cellularity, and genetic characteristics of the bone marrow.

### Materials:

- Bone marrow aspiration and biopsy tray
- Local anesthetic
- Slides and collection tubes (with appropriate anticoagulants)
- Formalin for biopsy fixation

### Procedure:

- Sample Collection:
  - Bone marrow aspirate and a core biopsy are typically obtained from the posterior iliac crest under local anesthesia.
  - Aspirate smears are prepared at the bedside.
  - Aspirate is collected in tubes containing EDTA for flow cytometry and cytogenetics, and in some cases, for molecular analyses.
  - The core biopsy is placed in formalin.
- Morphological Analysis:

- Aspirate smears are stained (e.g., Wright-Giemsa) and examined by a hematopathologist to determine the blast percentage and overall cellularity.
- The fixed core biopsy is processed, sectioned, stained (e.g., H&E), and examined for cellularity, fibrosis, and infiltration by leukemic cells.

- Flow Cytometry:
  - The bone marrow aspirate is analyzed by multi-color flow cytometry to identify and quantify the leukemic blast population based on their immunophenotype. This is also used to assess for minimal residual disease (MRD).

- Cytogenetic and Molecular Analysis:
  - Metaphase cytogenetics (karyotyping) and fluorescence in situ hybridization (FISH) are performed on the aspirate to identify chromosomal abnormalities.
  - Molecular testing (e.g., PCR, next-generation sequencing) is used to detect specific gene mutations relevant to AML prognosis and treatment selection.[\[5\]](#)

- Response Assessment:
  - The results of these analyses are integrated to determine the patient's response to treatment according to standardized criteria (e.g., complete remission, partial remission). Bone marrow assessments are typically performed at screening, after induction therapy, and at regular intervals during consolidation and maintenance phases.[\[9\]](#)

## Protocol for Management of Common Adverse Events

Objective: To provide a systematic approach to the management of common adverse events (AEs) associated with Glasdegib treatment to ensure patient safety and maintain treatment adherence.

### Procedure:

- Monitoring and Grading:

- Patients are regularly monitored for AEs through clinical evaluation, patient reporting, and laboratory tests.
- AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Dose Modifications for Non-Hematologic Toxicities:
  - Grade 1: Continue Glasdegib at the current dose and provide supportive care.
  - Grade 2: Continue Glasdegib at the current dose with close monitoring and supportive care. Consider dose reduction if the AE is persistent or intolerable.
  - Grade 3: Interrupt Glasdegib until the AE resolves to Grade ≤1. Resume at a reduced dose (e.g., from 100 mg to 50 mg daily).
  - Grade 4: Permanently discontinue Glasdegib.
- Management of Specific AEs:
  - QTc Prolongation: As per the QTc monitoring protocol, significant prolongation requires dose interruption and electrolyte correction.
  - Muscle Spasms: Often managed with supportive care, including hydration and electrolyte monitoring. In persistent cases, dose reduction may be considered.
  - Dysgeusia (altered taste): Patient education and dietary counseling are the primary management strategies.
- Reporting:
  - All AEs, regardless of severity or perceived relationship to the study drug, must be documented and reported according to the clinical trial protocol and regulatory requirements. Serious Adverse Events (SAEs) require expedited reporting.

## Conclusion

The clinical development of Glasdegib has established a standard dosing and administration schedule, particularly in combination with low-dose cytarabine for older adults with AML who are ineligible for intensive chemotherapy. The successful implementation of Glasdegib in clinical research relies on rigorous adherence to protocols for drug administration, safety monitoring, and the assessment of pharmacodynamic and clinical endpoints. The protocols outlined in these application notes provide a framework for the safe and effective investigation of Glasdegib in the research setting.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [Studypages - Protocol for Initial Screening in the Study of Acute Myeloid Leukemia \(AML\) \[trials.ohsu.edu\]](http://studypages - Protocol for Initial Screening in the Study of Acute Myeloid Leukemia (AML) [trials.ohsu.edu])
- 3. [Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PMC \[pmc.ncbi.nlm.nih.gov\]](http://Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov])
- 4. [QTc prolongation assessment in anticancer drug development: clinical and methodological issues - PubMed \[pubmed.ncbi.nlm.nih.gov\]](http://QTc prolongation assessment in anticancer drug development: clinical and methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov])
- 5. [ClinicalTrials.gov \[clinicaltrials.gov\]](http://ClinicalTrials.gov [clinicaltrials.gov])
- 6. [Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC \[pmc.ncbi.nlm.nih.gov\]](http://Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov])
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. [Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PubMed \[pubmed.ncbi.nlm.nih.gov\]](http://Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov])
- 9. [daurismo.pfizerpro.com](http://daurismo.pfizerpro.com) [daurismo.pfizerpro.com]
- To cite this document: BenchChem. [Dosing and administration schedule for Glasdegib in clinical research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607648#dosing-and-administration-schedule-for-glasdegib-in-clinical-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)